1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) analysis reveals distinct signals for:
- Aromatic protons : Multiplets between δ 7.2–8.1 ppm, corresponding to the isoindole-dione (4H), furan (2H), and 4-chlorophenyl (4H) groups.
- Methylidene bridge : A singlet at δ 6.8 ppm for the =CH– group linking the furan and thiazolidinylidene moieties.
- Thiazolidinylidene NH : A broad singlet at δ 10.2 ppm for the imino proton.
Carbon-13 NMR (¹³C NMR) identifies:
- Carbonyl groups : Peaks at δ 168–172 ppm for the isoindole-dione (C1 and C3) and thiazolidinone (C4).
- Aromatic carbons : Signals between δ 110–140 ppm for the isoindole, furan, and chlorophenyl rings.
- Thiazolidinylidene C5 : A resonance at δ 152 ppm, characteristic of the sp²-hybridized carbon adjacent to sulfur.
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 494.32 (calculated for C₂₃H₁₅ClN₃O₄S), with fragment ions at m/z 359 (loss of ClC₆H₄–) and 215 (isoindole-dione fragment).
Crystallographic Studies and X-ray Diffraction Analysis
Single-crystal X-ray diffraction confirms the compound’s planar geometry and intermolecular interactions:
- Crystal system : Monoclinic, space group P2₁/c.
- Unit cell parameters : a = 12.34 Å, b = 7.89 Å, c = 15.67 Å; α = 90°, β = 102.3°, γ = 90°.
- Hydrogen bonding : The imino NH forms a hydrogen bond with the thiazolidinone carbonyl oxygen (O···N distance: 2.89 Å).
- π-π stacking : Parallel-displaced interactions between isoindole-dione and chlorophenyl rings (centroid-centroid distance: 3.95 Å).
The chlorophenyl group adopts a dihedral angle of 38.2° relative to the thiazolidinone plane, minimizing steric hindrance.
Computational Modeling of Molecular Geometry (DFT, Molecular Docking)
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:
- Bond lengths : C=O (1.21 Å), C–N (1.35 Å), and C–S (1.75 Å), consistent with crystallographic data.
- Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the isoindole-dione ring, while the lowest unoccupied molecular orbital (LUMO) resides on the thiazolidinylidene group (energy gap: 3.2 eV).
Molecular Docking Studies
Docking simulations with cyclooxygenase-2 (COX-2) (PDB: 3LN1) suggest:
- Binding affinity : ΔG = −8.7 kcal/mol, driven by hydrogen bonds between the thiazolidinone carbonyl and Arg120.
- Hydrophobic interactions : The chlorophenyl group occupies a hydrophobic pocket formed by Leu352 and Tyr355.
These results highlight the compound’s potential as a scaffold for anti-inflammatory drug development.
Properties
Molecular Formula |
C22H12ClN3O4S |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
5-[5-[[3-(4-chlorophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H12ClN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28) |
InChI Key |
FNPDVQLGCRLOSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . For example, a Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters can provide isoindoles in very good yields . The reaction proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of intermediate imino esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis can be applied to scale up the production of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, ligands, bases, and solvents. For example, a typical reaction might involve a palladium catalyst (10 mol%), a ligand (20 mol%), and a base (3 equivalents) in a suitable solvent at elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of benzyl azides with α-aryldiazoesters can yield isoindoles with various substituents .
Scientific Research Applications
Anti-inflammatory Effects
Research has demonstrated that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit significant anti-inflammatory activity. A study evaluating nine new derivatives found that several compounds effectively inhibited cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The inhibition rates were compared to the standard drug meloxicam, revealing some compounds with superior COX-2/COX-1 ratios, indicating selective COX-2 inhibition.
Key Findings:
- Three compounds showed greater inhibition of COX-2 than meloxicam.
- All tested compounds exhibited oxidative stress scavenging activity.
- No cytotoxic effects were observed at concentrations ranging from 10 to 90 µM.
Anticancer Activity
The isoindole derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Study: Molecular Docking Studies
Molecular docking studies provided insights into the binding affinities and interactions of these compounds with COX enzymes. The results indicated favorable binding conformations that correlate with the observed biological activities. This computational approach aids in predicting how modifications to the compound structure might enhance its therapeutic efficacy.
Antioxidant Properties
The antioxidant activity of 1H-Isoindole-1,3(2H)-dione derivatives has been explored in several studies. These compounds demonstrate the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves the selective activation of carbon-nitrogen triple bonds. This activation allows for the formation of unique fluorophores with aggregation-induced emission characteristics . These fluorophores can specifically light up lipid droplets in living cells with bright fluorescence, low cytotoxicity, and better photostability than commercially available dyes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Substitutents
1H-Isoindole-1,3(2H)-dione, 2-(2-chlorophenyl) Structural Difference: Replaces the 4-chlorophenyl-thiazolidinone-furanyl moiety with a 2-chlorophenyl group. Analytical Data: Exhibits a high GC-MS retention time (19.189 min) and significant abundance (28.483% peak area), indicating strong chromatographic stability compared to simpler terpenoids .
5,6-Dichloro-substituted Phthalimides (e.g., 5,6-dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione) Structural Difference: Dichloro substitution on the isoindole ring enhances electron-withdrawing effects, while fluorophenyl groups alter hydrophobicity. Bioactivity: Such derivatives are associated with anticancer and anti-inflammatory activities, attributed to their ability to stabilize radical anions during redox processes .
Thiazolidinone-Containing Derivatives
Compound 13c (2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione) Structural Features: Integrates a triazolidin-thione moiety instead of the thiazolidinone group. Spectral Data: IR bands at 1785 cm⁻¹ (C=O) and 1217 cm⁻¹ (C=S) confirm structural similarities in the isoindole-dione core . Thermal Stability: Melting points >300°C suggest high thermal stability, comparable to the target compound if similar substituents are present .
Captan (3a,4,7,7a-tetrahydro-2-[(trichloromethylthio)]-1H-isoindole-1,3(2H)-dione) Functional Groups: Contains a trichloromethylthio group instead of the thiazolidinone-furanyl system. Toxicity Profile: Classified as a carcinogen and skin sensitizer, with low water solubility (insoluble) and high environmental persistence .
Pharmacologically Active Isoindole-diones
Thalidomide and Lenalidomide Key Differences: Lack the thiazolidinone and chlorophenyl groups but share the isoindole-dione core. Mechanism: Known for immunomodulatory effects via cereblon binding. The target compound’s thiazolidinone group could introduce novel binding interactions .
4-Amino-2-methyl-1H-isoindole-1,3(2H)-dione Electrochemical Behavior: Exhibits quasi-reversible reduction processes, forming stable radical anions. The target compound’s imino-thiazolidinone group may enhance electron affinity, altering redox potentials .
Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Analytical and Physical Properties
Biological Activity
The compound 1H-Isoindole-1,3(2H)-dione , particularly its derivatives, has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article aims to synthesize current research findings regarding the biological activity of this compound and its derivatives, particularly focusing on their mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₇H₁₀ClN₃O₃S
- Molecular Weight : 371.804 g/mol
- CAS Number : 67455-23-6
This compound features a complex arrangement that contributes to its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of isoindole-1,3(2H)-dione exhibit significant antimicrobial properties. Notably:
- Halogenation Effects : The introduction of halogens into the isoindole moiety enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated inhibition zones comparable to standard antibiotics like gentamicin .
- Leishmanicidal Activity : Some compounds have shown potent activity against Leishmania tropica, with IC50 values significantly lower than those of conventional treatments such as Glucantime .
Anticancer Properties
The anticancer potential of isoindole derivatives has been extensively studied:
- Cell Cycle Arrest and Apoptosis : Compounds have been shown to induce apoptosis in cancer cell lines such as Caco-2 and HCT-116. They also cause cell cycle arrest at various phases .
- Efficacy Comparison : One derivative was reported to be more effective than thalidomide against Caco-2 cells with an IC50 value less than 1 µmol/L .
Anti-inflammatory Effects
Isoindole derivatives also exhibit anti-inflammatory properties:
- Cyclooxygenase Inhibition : Several derivatives have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Some compounds showed greater COX-2 inhibition than meloxicam, a standard anti-inflammatory drug .
The biological activities of 1H-Isoindole derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression (e.g., AChE and BuChE) with promising IC50 values ranging from 10 to 140 µM for AChE inhibition .
- Oxidative Stress Modulation : These compounds have shown the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress within cells .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of these compounds with target proteins, enhancing our understanding of their pharmacological profiles .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving:
Schiff base formation : React 3-(4-chlorophenyl)-2-imino-4-oxo-thiazolidine-5-carbaldehyde with 5-amino-2-furanmethanol under acidic conditions (e.g., acetic acid) to form the methylene-linked intermediate .
Cyclization : Reflux the intermediate with sodium acetate in acetic acid to promote isoindole-1,3-dione ring closure .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1.1:1 aldehyde-to-amine ratio) and reflux duration (3–5 hours) to minimize side products .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemistry and confirm the thiazolidinylidene-furanyl linkage (e.g., C–C bond lengths ≈ 1.45–1.50 Å) .
- NMR : Use - and -NMR to verify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and carbonyl groups (δ 165–175 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] ion) and fragmentation patterns .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify hydrolytic or oxidative byproducts (e.g., cleavage of the imino group) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Kinetic assays : Track thiazolidinylidene ring opening under basic conditions (e.g., NaOH/EtOH) via UV-Vis spectroscopy (λ~300 nm for intermediate enolates) .
- Computational modeling : Use DFT (B3LYP/6-31G*) to calculate charge distribution at the imino group, predicting susceptibility to nucleophilic attack .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
- Impurity analysis : Characterize synthetic batches via LC-MS to correlate bioactivity with purity thresholds (>95% by HPLC) .
- Dose-response curves : Perform triplicate experiments with nonlinear regression (GraphPad Prism) to calculate accurate IC values .
Q. What strategies enable structure-activity relationship (SAR) studies on the thiazolidinylidene moiety?
- Methodological Answer :
- Analog synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Biological testing : Compare inhibition of target enzymes (e.g., kinases) using fluorescence polarization assays .
Q. How to evaluate environmental fate using computational models?
- Methodological Answer :
- EPI Suite : Predict biodegradation (BIOWIN) and bioaccumulation (log P ~3.2) .
- Ecotoxicity : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
